molecular formula C15H21NO3S B3014023 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1351659-66-9

2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B3014023
CAS RN: 1351659-66-9
M. Wt: 295.4
InChI Key: GZNWSFXZMMBFAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. In the context of the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide," we can draw parallels from the synthesis of related compounds. For instance, the synthesis of new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, involves the reaction of isothiocyanate with primary aromatic amines . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The characterization of these compounds typically involves techniques such as elemental analysis, NMR, and IR spectroscopy . For the compound of interest, similar analytical methods would be employed to confirm its structure. The presence of the ethylthio group and the hydroxytetrahydropyran moiety would likely influence the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the ethylthio group and the hydroxytetrahydropyran ring in the target compound would be of particular interest. For example, the ethylthio group might participate in nucleophilic substitution reactions, while the hydroxy group could be involved in condensation reactions. The specific reactivity patterns would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of different substituents on the phenyl group attached to the thiourea nitrogen in acylthiourea derivatives affects their antimicrobial activity and solubility . Similarly, the physical properties of the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide" would be determined by its functional groups and overall molecular architecture.

Relevant Case Studies

While the provided papers do not directly discuss the compound "2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide," they offer insights into the synthesis and properties of structurally related benzamide derivatives. For instance, the antimicrobial properties of new acylthiourea derivatives have been tested against various bacterial and fungal strains . Additionally, the preparation and characterization of different crystalline forms of a benzamide derivative, TKS159, provide valuable information on the impact of molecular structure on physical properties . These studies could serve as a foundation for further research into the compound of interest.

Scientific Research Applications

Synthesis and Structures of New Enaminones

A study explores the synthesis and structural analysis of enaminones, providing insights into their potential applications in designing new compounds with specific properties. These compounds exhibit very short intramolecular hydrogen bonds and are stabilized by weak hydrogen bonds, suggesting their utility in materials science and possibly drug design (Brbot-Šaranović et al., 2000).

Antiviral Activity of Benzamide-Based Compounds

Research on benzamide-based 5-aminopyrazoles and their derivatives shows significant antiviral activities against the H5N1 influenza virus, indicating the potential of similar benzamide compounds in antiviral drug development (Hebishy et al., 2020).

Antimicrobial Properties of Benzoylthioureas

A study on new acylthiourea derivatives demonstrates their effectiveness at low concentrations against various bacterial and fungal strains. This suggests that modifications of the benzamide structure, similar to the target compound, could be beneficial in developing new antimicrobial agents (Limban et al., 2011).

Synthesis and Biological Activities of Pyran Derivatives

Investigation into the synthesis and biological activities of fused pyran derivatives highlights their potential applications in creating compounds with desired biological activities. This research could inspire the exploration of related benzamide compounds in the synthesis of bioactive molecules (Shehab & Ghoneim, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-ethylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-2-20-13-6-4-3-5-12(13)14(17)16-11-15(18)7-9-19-10-8-15/h3-6,18H,2,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWSFXZMMBFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

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